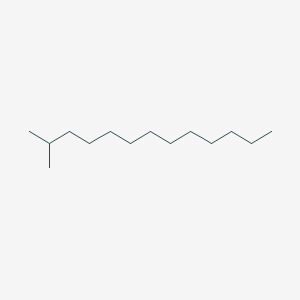

2-Methyltridecane

Descripción

Propiedades

IUPAC Name |

2-methyltridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBFZKZYIPBBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166027 | |

| Record name | 2-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-96-9 | |

| Record name | 2-Methyltridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTRIDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UNR6OUH0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-methyltridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Procedure and Optimization

-

Reagents : 2-Iodo-2-methyltridecane, metallic lanthanum, anhydrous THF.

-

Conditions :

-

Temperature : Room temperature (20–25°C).

-

Atmosphere : Inert (nitrogen or argon) to prevent oxidation.

-

-

Reaction Time : 12–24 hours for complete conversion.

The reduction proceeds via single-electron transfer (SET), where La donates electrons to cleave the carbon-iodine bond, forming a carbanion intermediate that abstracts a proton to yield 2-methyltridecane.

Catalytic Hydrogenation of 13-Bromo-2-methyldecan-2-ol

Hydrogenation of 13-bromo-2-methyldecan-2-ol using Raney nickel as a catalyst offers a high-yield route to this compound. This method combines dehalogenation and hydrogenolysis.

Reaction Setup

-

Catalyst : Raney nickel (activated form).

-

Substrate : 13-Bromo-2-methyldecan-2-ol.

-

Conditions :

-

Hydrogen Pressure : 1–3 atm.

-

Solvent : Ethanol or methanol.

-

Temperature : 50–80°C.

-

Mechanistic Insights

The reaction involves two steps:

-

Dehalogenation : Cleavage of the carbon-bromine bond via oxidative addition to the nickel surface.

-

Hydrogenolysis : Removal of the hydroxyl group, replaced by hydrogen.

Efficiency and Scalability

-

Yield : High (>80% under optimized conditions).

-

Scalability : Suitable for industrial production due to robust catalyst performance and minimal byproducts.

Comparative Analysis of Synthetic Methods

The table below contrasts the three methods in terms of efficiency, practicality, and industrial applicability:

| Method | Reagents/Catalysts | Conditions | Yield | Byproducts |

|---|---|---|---|---|

| Thiirane Reduction | LiAlH₄/Raney Ni | Mild, 25–60°C | Moderate | Sulfides, thiols |

| La-Mediated Reduction | Metallic La, THF | Room temp, inert atmos. | Moderate | Tetramethyltetracosane, alkenes |

| Catalytic Hydrogenation | Raney Ni, H₂ | 50–80°C, 1–3 atm H₂ | High (>80%) | Minimal (water, HBr) |

Key Considerations:

-

Cost : Lanthanum-based methods may be expensive due to rare-earth metal usage.

-

Safety : Hydrogenation requires careful pressure management.

-

Purity : Thiirane reduction necessitates extensive purification.

Análisis De Reacciones Químicas

Oxidation Reactions

2-Methyltridecane undergoes oxidation under controlled conditions to yield alcohols, aldehydes, or carboxylic acids. Complete combustion produces carbon dioxide and water .

Reagents and Conditions

- Strong Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/neutral media.

- Temperature : Elevated temperatures (150–250°C) for partial oxidation.

Mechanistic Pathway

- Hydrogen Abstraction : A hydrogen atom is abstracted from a tertiary carbon (due to stability of the resulting radical), forming a carbon-centered radical.

- Oxygen Insertion : Reaction with molecular oxygen forms a peroxide intermediate.

- Decomposition : Breakdown of the peroxide yields alcohols or ketones, depending on conditions .

| Product | Conditions | Key Reagents |

|---|---|---|

| 2-Methyltridecanol | KMnO₄, H₂O, 150°C | |

| CO₂ + H₂O | Excess O₂, ignition |

Halogenation Reactions

Free-radical halogenation occurs preferentially at the tertiary carbon due to hyperconjugative stabilization of the transition state .

Chlorination Example

- Initiation : Cl₂ → 2Cl- (UV light or heat).

- Propagation :

- Cl- + C₁₄H₃₀ → HCl + C₁₄H₂₉-

- C₁₄H₂₉- + Cl₂ → C₁₄H₂₉Cl + Cl-

- Termination : Radical recombination .

Major Product : 2-Chloro-2-methyltridecane (≥80% selectivity at 25°C) .

| Halogen | Conditions | Primary Product |

|---|---|---|

| Cl₂ | UV light, 25°C | 2-Chloro-2-methyltridecane |

| Br₂ | Heat, 60°C | 2-Bromo-2-methyltridecane |

Combustion

Complete combustion follows the stoichiometric equation:

ΔH°combustion ≈ −9,500 kJ/mol . Incomplete combustion produces CO or soot under oxygen-deficient conditions .

Thermal Decomposition

Pyrolysis above 400°C generates smaller alkanes and alkenes via β-scission:

Branched alkenes (e.g., 2-methyl-1-tridecene) form as major products .

Comparative Reactivity

This compound’s tertiary C-H bonds exhibit higher reactivity than linear alkanes like tetradecane:

| Property | This compound | Tetradecane |

|---|---|---|

| C-H Bond Dissociation Energy (kJ/mol) | 385 | 410 |

| Relative Halogenation Rate | 1.8 | 1.0 |

Aplicaciones Científicas De Investigación

2-Methyltridecane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Industry: It can be used as a solvent or intermediate in the synthesis of other organic compounds.

Mecanismo De Acción

The mechanism of action of 2-Methyltridecane is not well-studied due to its relatively inert nature as an alkane. its role as a metabolite in cancer metabolism suggests it may be involved in specific biochemical pathways in humans . Further research is needed to elucidate its molecular targets and pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Methyltridecane

Chain-Length Variants: 2-Methylpentadecane and 2-Methylnonadecane

- 2-Methylpentadecane (C₁₆H₃₄):

- 2-Methylnonadecane (C₂₀H₄₂): Boiling Point: ~140.8°C (predicted), higher than this compound due to increased molecular weight .

Functional and Stability Comparisons

Volatile Organic Compound (VOC) Production

In Fusarium verticillatum cultures:

| Compound | Production (µg/L, sucrose) | Production (µg/L, xylose) |

|---|---|---|

| This compound | 5.98 ± 0.54 | 4.02 ± 0.33 |

| 3-Methyltetradecane | 5.52 ± 1.17 | 6.03 ± 0.47 |

| 2-Methylpentadecane | 7.54 ± 0.62 | 6.57 ± 0.59 |

- Branched alkanes with longer chains (e.g., 2-methylpentadecane) are produced more abundantly, likely due to substrate specificity in fungal enzymes.

Actividad Biológica

2-Methyltridecane is a branched-chain alkane with the molecular formula . It is primarily known for its presence in various natural products and its potential applications in industrial and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, effects on microbial communities, and potential health implications.

This compound is characterized by its hydrophobic nature and moderate volatility. It is part of a larger class of hydrocarbons that exhibit unique interactions with biological systems. Its structure contributes to its solubility in organic solvents and its behavior in biological environments.

| Property | Value |

|---|---|

| Molecular Weight | 198.4 g/mol |

| Boiling Point | 250 °C |

| Melting Point | -60 °C |

| Density | 0.81 g/cm³ |

| Solubility | Insoluble in water |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been observed to inhibit the growth of various bacterial strains, suggesting a role as a natural preservative or therapeutic agent. For example, research indicates that this compound can affect the viability of pathogens by disrupting their cellular membranes.

Impact on Microbial Communities

A study examining volatile organic compounds (VOCs) produced during rice storage found that this compound was present in significant concentrations, indicating its role in influencing microbial community dynamics. The concentrations detected were approximately under specific storage conditions, which suggests its potential as a microbial growth modulator in food preservation contexts .

Case Studies

- Food Preservation : In a controlled study, the addition of this compound to stored rice demonstrated a reduction in spoilage organisms, thus extending shelf life. The compound's ability to modulate microbial growth was attributed to its hydrophobicity, which affects microbial membrane integrity.

- Pharmacological Research : In pharmacological assessments, this compound exhibited anti-inflammatory properties when tested in vitro against human cell lines. The compound reduced the expression of pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.

Table 2: Biological Activity Summary of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine expression | |

| Microbial modulation | Altered community dynamics |

The biological effects of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and ultimately cell lysis.

- Cytokine Modulation : The compound appears to influence signaling pathways related to inflammation, potentially through the inhibition of nuclear factor kappa B (NF-κB) activation.

- Volatile Organic Compounds : As a VOC, it may play a role in plant defense mechanisms by affecting the behavior of herbivores and pathogens.

Q & A

Q. How can researchers ensure ethical compliance when using this compound in biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.